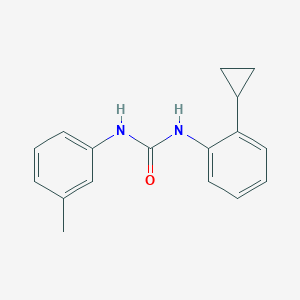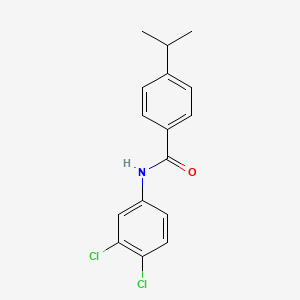
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops.
Mecanismo De Acción
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors and activates downstream signaling pathways, leading to the promotion of cell division and elongation. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea also stimulates the expression of genes involved in fruit development and ripening.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been shown to increase the activity of enzymes involved in cell division and elongation, such as cellulase and expansin. It also increases the accumulation of sugars, organic acids, and antioxidants in fruits, leading to improved fruit quality. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can also affect the expression of genes involved in stress responses and defense mechanisms in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea is a powerful tool for studying plant growth and development in the laboratory. It can be used to induce parthenocarpy, study the effects of cytokinins on cell division and elongation, and investigate the molecular mechanisms of fruit development and ripening. However, N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be expensive and difficult to obtain in large quantities. It also has limited solubility in water, which can affect its effectiveness in some experiments.
Direcciones Futuras
There are several directions for future research on N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the optimization of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea application methods, such as timing, concentration, and mode of application, to maximize its effects on fruit size, yield, and quality. Another area of interest is the investigation of the molecular mechanisms of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea-induced parthenocarpy and the identification of genes involved in this process. Additionally, the potential use of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea in other crops and its effects on plant-microbe interactions are also areas of interest for future research.
Métodos De Síntesis
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 3-methylphenyl isocyanate with 2-cyclopropylphenylamine in the presence of a base or the reaction of 3-methylphenyl isocyanate with cyclopropylphenylamine in the presence of a catalyst. The purity of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and strawberries. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has also been used to induce parthenocarpy, the development of fruit without fertilization, in various crops.
Propiedades
IUPAC Name |
1-(2-cyclopropylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-4-6-14(11-12)18-17(20)19-16-8-3-2-7-15(16)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRZYRIUMXDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)